molecular formula C10H6Cl2O2 B13955869 1,4-Dichloronaphthalene-2,3-diol CAS No. 52864-95-6

1,4-Dichloronaphthalene-2,3-diol

Cat. No.: B13955869
CAS No.: 52864-95-6
M. Wt: 229.06 g/mol
InChI Key: MMEJSVRRVZEBAY-UHFFFAOYSA-N
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Description

1,4-Dichloronaphthalene-2,3-diol is an organic compound with the molecular formula C₁₀H₆Cl₂O₂ It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and two hydroxyl groups on the naphthalene ring

Preparation Methods

The synthesis of 1,4-Dichloronaphthalene-2,3-diol can be traced back to early methods described by Zincke and Fries in 1904 . The compound is typically prepared through the chlorination of naphthalene derivatives followed by hydroxylation. One common method involves the chlorination of 1,4-naphthoquinone to produce 2,3-dichloro-1,4-naphthoquinone, which is then reduced to this compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

1,4-Dichloronaphthalene-2,3-diol undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Dichloronaphthalene-2,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dichloronaphthalene-2,3-diol involves its interaction with various molecular targets. In biological systems, it can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The exact pathways involved depend on the specific application and the organism or system being studied .

Comparison with Similar Compounds

1,4-Dichloronaphthalene-2,3-diol can be compared with other similar compounds such as:

    1,4-Dibromonaphthalene-2,3-diol: Similar in structure but with bromine atoms instead of chlorine.

    2,3-Dichloronaphthalene-1,4-diol: Differing in the position of the hydroxyl groups.

    1,4-Dichloronaphthalene: Lacking the hydroxyl groups, making it less reactive in certain chemical reactions. The uniqueness of this compound lies in its specific arrangement of chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

52864-95-6

Molecular Formula

C10H6Cl2O2

Molecular Weight

229.06 g/mol

IUPAC Name

1,4-dichloronaphthalene-2,3-diol

InChI

InChI=1S/C10H6Cl2O2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H

InChI Key

MMEJSVRRVZEBAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2Cl)O)O)Cl

Origin of Product

United States

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